(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide
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Overview
Description
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a trichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves a multi-step process. The starting materials often include 2-nitrophenylfuran and 2,4,5-trichlorophenylamine. The key steps in the synthesis include:
Formation of the Furan Ring: This can be achieved through a cyclization reaction involving the appropriate precursors.
Nitration: Introduction of the nitro group to the phenyl ring.
Amidation: Coupling of the furan derivative with 2,4,5-trichlorophenylamine under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Uniqueness
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,5-trichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O4/c20-13-9-15(22)16(10-14(13)21)23-19(25)8-6-11-5-7-18(28-11)12-3-1-2-4-17(12)24(26)27/h1-10H,(H,23,25)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVZGSAAXJPNO-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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